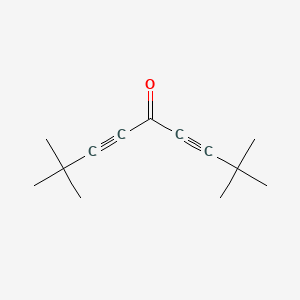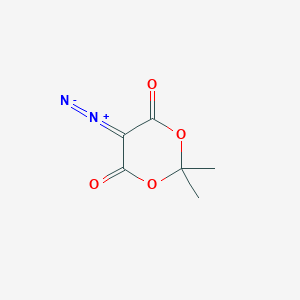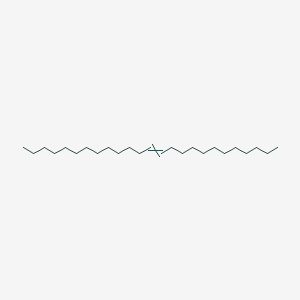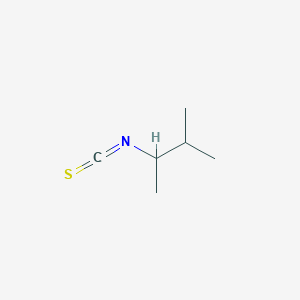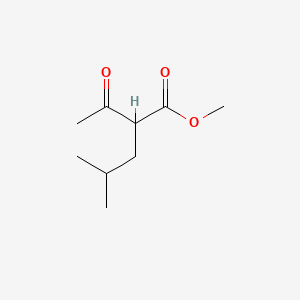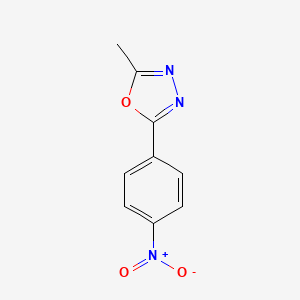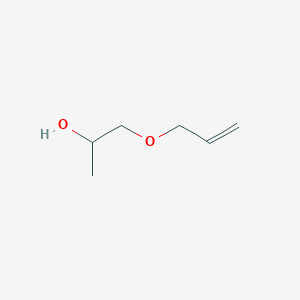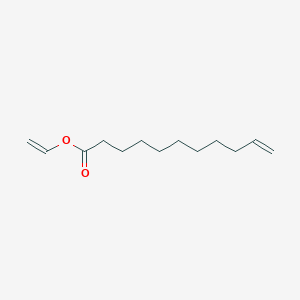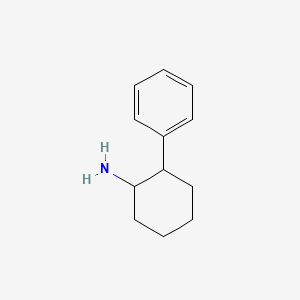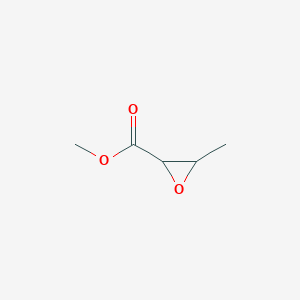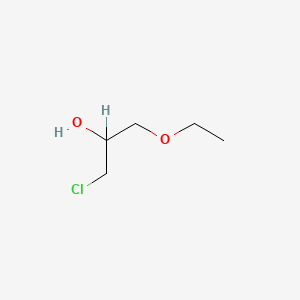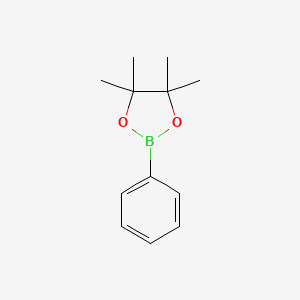
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
“4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane” is also known as Phenylboronic acid pinacol ester . It is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Molecular Structure Analysis
The empirical formula of “4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane” is C12H17BO2 . The molecular weight is 204.07 .Chemical Reactions Analysis
Phenylboronic acid pinacol ester is used in various chemical reactions. For instance, it can be used in the Suzuki–Miyaura coupling of various aryl iodides . It can also be used for the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 27-31 °C (lit.) . The refractive index is n20/D 1.396 (lit.) . The density is 0.882 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
1. Quantum-Chemical Calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis
- Application : This compound is used in the synthesis of two phenylboronic ester derivatives .
- Method : The compounds are synthesized and their single crystals are grown from hexane and petroleum ether . The molecular structure is optimized by DFT and is consistent with the crystal structure determined by X-ray single crystal diffraction .
- Results : The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
2. Synthesis of α-Aminoboronic Acids
- Application : This compound is used to prepare aryl/heteroaryl derivatives via the formation of C-C and C-hetero bonds . It can also be used as a starting material in the synthesis of α-aminoboronic acids as serine proteases inhibitors .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
3. Borylation at the Benzylic C-H Bond of Alkylbenzenes
- Application : This compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
4. Hydroboration of Alkyl or Aryl Alkynes and Alkenes
- Application : This compound may be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
5. Synthesis of Aryl/Heteroaryl Derivatives
- Application : This compound is used to prepare aryl/heteroaryl derivatives via the formation of C-C and C-hetero bonds .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
6. Synthesis of α-Aminoboronic Acids as Serine Proteases Inhibitors
- Application : This compound can be used as a starting material in the synthesis of α-aminoboronic acids as serine proteases inhibitors .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
7. Quantum-Chemical Calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis
- Application : This compound is used in the synthesis of two phenylboronic ester derivatives .
- Method : The compounds are synthesized and their single crystals are grown from hexane and petroleum ether . The molecular structure is optimized by DFT and is consistent with the crystal structure determined by X-ray single crystal diffraction .
- Results : The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .
8. Synthesis of Aryl/Heteroaryl Derivatives
- Application : This compound is used to prepare aryl/heteroaryl derivatives via the formation of C-C and C-hetero bonds .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLCYBZPQDOFQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341152 | |
| Record name | 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | |
CAS RN |
24388-23-6 | |
| Record name | 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

